(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol
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Overview
Description
(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol is a complex organic compound characterized by its unique structure and stereochemistry. This compound belongs to the class of polycyclic aromatic hydrocarbons and is notable for its multiple chiral centers and fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol typically involves multi-step organic synthesis. The process begins with the preparation of the core polycyclic structure, followed by the introduction of methyl groups and the hydroxyl group. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the polycyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H32O |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol |
InChI |
InChI=1S/C22H32O/c1-14-11-16(23)12-15-13-18-21(4)9-6-8-20(2,3)17(21)7-10-22(18,5)19(14)15/h11-12,17-18,23H,6-10,13H2,1-5H3/t17?,18-,21+,22-/m1/s1 |
InChI Key |
ZAZRBTKHYPRONZ-BHKBWCNASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@@]3(CCC4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O |
Origin of Product |
United States |
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